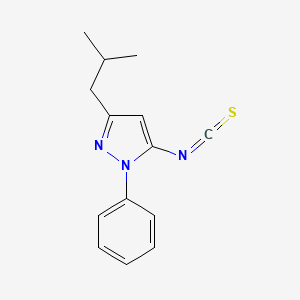
3-(Acetoxymethyl)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetoxymethyl)oxetane-3-carboxylic acid is a heterocyclic compound containing an oxetane ring Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetoxymethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to obtain the starting material . The resulting product is then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-(Acetoxymethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-carboxylic acid derivatives, while reduction can result in ring-opened products.
科学的研究の応用
3-(Acetoxymethyl)oxetane-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(acetoxymethyl)oxetane-3-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects .
類似化合物との比較
Similar Compounds
3-Oxetanecarboxylic acid: Another oxetane derivative with similar reactivity.
3-(Phenoxymethyl)-3-oxetanecarboxylic acid: A compound with a phenoxymethyl group instead of an acetoxymethyl group.
Uniqueness
3-(Acetoxymethyl)oxetane-3-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and potential applications. The acetoxymethyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H10O5 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
3-(acetyloxymethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)12-4-7(6(9)10)2-11-3-7/h2-4H2,1H3,(H,9,10) |
InChIキー |
JEXXOMIXAANAOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1(COC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
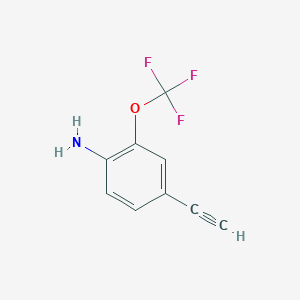

![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)
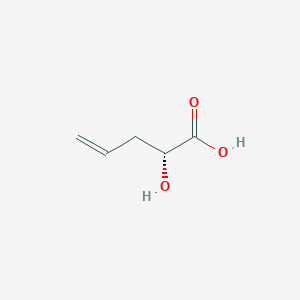
![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
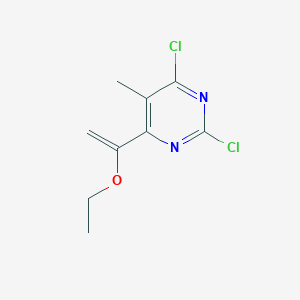
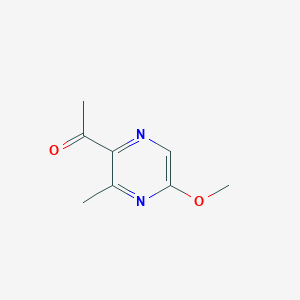
![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
